molecular formula C9H11BO4 B1587781 3-Ethoxycarbonylphenylboronic acid CAS No. 4334-87-6

3-Ethoxycarbonylphenylboronic acid

Cat. No.: B1587781
CAS No.: 4334-87-6
M. Wt: 193.99 g/mol
InChI Key: REHVCPNQQBDOJJ-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

It is known to be a reactant in several chemical reactions, including palladium-catalyzed suzuki-miyaura coupling and palladium-catalyzed arylation of aldehydes .

Mode of Action

The mode of action of 3-Ethoxycarbonylphenylboronic acid involves its interaction with other compounds in chemical reactions. For instance, in the Suzuki-Miyaura coupling, it reacts with other compounds in the presence of a palladium catalyst . The exact changes resulting from these interactions are dependent on the specific reactions and the other compounds involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reactant in chemical reactions, it contributes to the formation of new compounds, which could have various effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxycarbonyl)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-bromoethyl benzoate using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for 3-(ethoxycarbonyl)phenylboronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Properties

IUPAC Name

(3-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHVCPNQQBDOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390632
Record name 3-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4334-87-6
Record name 3-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Ethoxycarbonylphenyl)boronic acid
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Record name (3-(Ethoxycarbonyl)phenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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